SLP120701 HCl
CAS No.: 1449768-46-0
Cat. No.: VC0543371
Molecular Formula: C20H30ClN5O
Molecular Weight: 391.94
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1449768-46-0 |
---|---|
Molecular Formula | C20H30ClN5O |
Molecular Weight | 391.94 |
IUPAC Name | (S)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboximidamide hydrochloride |
Standard InChI | InChI=1S/C20H29N5O.ClH/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-23-19(26-24-18)17-13-14-25(17)20(21)22;/h9-12,17H,2-8,13-14H2,1H3,(H3,21,22);1H/t17-;/m0./s1 |
Standard InChI Key | SCIZSGHQFGJAFK-LMOVPXPDSA-N |
SMILES | N=C(N1[C@H](C2=NC(C3=CC=C(CCCCCCCC)C=C3)=NO2)CC1)N.[H]Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Identification
Property | Specification |
---|---|
CAS Number | 1449768-46-0 |
Shipping Conditions | Cool pack |
Storage Temperature | -20°C |
Supplier Reference | T70613 (TargetMol EU GmbH) |
Standard Quantity | 50 mg |
SLP120701 HCl must be stored at -20°C to prevent degradation and maintain its inhibitory potency . The compound is typically shipped with cold packs to ensure its stability during transportation.
Mechanism of Action
SLP120701 is classified as a potent and selective sphingosine kinase 2 (SphK2) inhibitor with a Ki value of 1 μM . Its mechanism of action is centered on the inhibition of SphK2, one of two isoforms of sphingosine kinase (the other being SphK1).
Sphingosine Kinase Pathway
Sphingosine-1-phosphate (S1P) is a ubiquitous, endogenous small molecule synthesized by two isoforms of sphingosine kinase (SphK1 and SphK2) . The S1P signaling pathway has attracted significant research attention because alterations in S1P levels are linked to several disease states including:
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Cancer progression
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Fibrosis development
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Sickle cell disease
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Inflammatory conditions
SLP120701 HCl specifically targets the SphK2 isoform, allowing researchers to examine the distinct roles of this enzyme compared to SphK1 .
Selectivity Profile
What makes SLP120701 particularly valuable as a research tool is its selectivity for SphK2 over SphK1. This selectivity allows for the specific examination of SphK2-dependent processes without directly affecting SphK1 activity . This specificity is critical for understanding the differential roles of these two closely related kinases in pathophysiological processes.
Biological Activities and Research Findings
Cellular Effects
Studies with SLP120701 HCl have demonstrated its ability to decrease S1P levels in histiocytic lymphoma (U937) cells, confirming its SphK2 inhibitory activity in cellular models . This decrease in S1P levels provides evidence of the compound's target engagement and biological activity at the cellular level.
In Vivo Effects
One of the most intriguing aspects of SLP120701's pharmacological profile is its effect in animal models. Unlike SphK1 inhibitors, which typically decrease circulating S1P levels, administration of SLP120701 to mice resulted in increased levels of S1P in the bloodstream . This paradoxical effect suggests a complex interplay between the two sphingosine kinase isoforms in regulating systemic S1P levels.
The contrasting effects observed with SLP120701 (SphK2 inhibitor) and SphK1-selective inhibitors have provided valuable insights into the distinct and sometimes opposing roles these kinases play in S1P regulation .
Pharmacokinetic Improvements
Research has shown that modifications to the SLP120701 structure, such as exchanging the pyrrolidine ring for an azetidine ring, led to an improved in vivo half-life of approximately 8 hours in mice . These structural modifications have resulted in enhanced pharmacokinetic properties while maintaining the compound's selective inhibitory activity against SphK2.
Comparison with Related Compounds
SLP7111228: A SphK1-Selective Counterpart
SLP120701 has a structural counterpart, SLP7111228, which is selective for SphK1 with a Ki value of 48 nM . Interestingly, SLP7111228 was developed through modification of SLP120701, demonstrating how minor structural changes can significantly alter selectivity between the two sphingosine kinase isoforms.
The contrasting selectivity profiles of these compounds have made them valuable tools for investigating the differential roles of SphK1 and SphK2:
Compound | Primary Target | Ki Value | Effect on S1P Levels In Vivo |
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SLP120701 | SphK2 | 1 μM | Increases S1P levels |
SLP7111228 | SphK1 | 48 nM | Decreases S1P levels |
Other Related SphK Inhibitors
Within the broader landscape of sphingosine kinase inhibitors, several other compounds have been developed, including:
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SLM6031434 (compound 6): A SphK2-selective inhibitor with a Ki value of 0.4 μM and 50-fold selectivity for SphK2 over SphK1
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SLP080801: A selective SphK2 inhibitor that improves S1P levels in the circulation of mice
The development of these related compounds has contributed to a growing chemical toolkit for investigating sphingolipid metabolism and signaling.
Research Applications
Tool for Sphingolipid Metabolism Research
SLP120701 HCl serves as a valuable chemical tool for investigating the specific roles of SphK2 in sphingolipid metabolism. Its selective inhibition of SphK2 allows researchers to:
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Distinguish between SphK1 and SphK2 functions
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Examine the effects of SphK2 inhibition on cellular processes
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Study the consequences of altered S1P levels in various disease models
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Investigate the therapeutic potential of SphK2 inhibition
Chemical Toolkit for S1P Manipulation
The paired availability of SLP120701 (SphK2 inhibitor) and SLP7111228 (SphK1 inhibitor) provides researchers with a powerful chemical toolkit for manipulating S1P levels in experimental systems . These compounds enable:
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Increasing circulating S1P levels (via SphK2 inhibition with SLP120701)
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Decreasing circulating S1P levels (via SphK1 inhibition with SLP7111228)
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Studying the consequences of these manipulations in disease models
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